molecular formula C19H24ClN7O2 B15109889 N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B15109889
M. Wt: 417.9 g/mol
InChI Key: NVSSYFAFBYZZCX-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁶-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by distinct substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents. The 1-methyl group on the pyrazole ring contributes to steric stabilization and metabolic resistance.

Properties

Molecular Formula

C19H24ClN7O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H24ClN7O2/c1-26-18-14(12-22-26)17(23-13-3-4-16(28-2)15(20)11-13)24-19(25-18)21-5-6-27-7-9-29-10-8-27/h3-4,11-12H,5-10H2,1-2H3,(H2,21,23,24,25)

InChI Key

NVSSYFAFBYZZCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NCCN4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent substitution reactions. . Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Scientific Research Applications

N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

N⁴ Position Variations

  • N⁶-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁴-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ():
    • The N⁴ phenyl group lacks the morpholine-derived side chain, reducing hydrophilicity. This substitution may limit solubility compared to the target compound’s N⁶-morpholinylethyl group .
  • N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ():
    • A chloro-methylphenyl group at N⁴ and an ethyl group at N⁶ result in a molecular weight of 316.79 g/mol and water solubility of 0.5 µg/mL at pH 7.3. The absence of a morpholine ring may reduce polar interactions in biological systems .

N⁶ Position Variations

  • However, the lack of an N⁶ amine substituent limits hydrogen-bonding capacity .

1-Position Substitutions

  • 1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine ():
    • A chloro-methylphenyl group at the 1-position simplifies the scaffold but eliminates the 1-methyl group, which could affect metabolic stability .

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name N⁴ Substituent N⁶ Substituent 1-Position Molecular Weight (g/mol) Solubility (µg/mL) Key Biological Activity
Target Compound 3-Chloro-4-methoxyphenyl 2-(Morpholin-4-yl)ethyl Methyl Not reported Not reported Not reported
N⁶-(3-Chloro-4-methoxyphenyl)-1-methyl-N⁴-phenyl analog () Phenyl 3-Chloro-4-methoxyphenyl Methyl Not reported Not reported Not reported
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl analog () 3-Chloro-4-methylphenyl Ethyl Methyl 316.79 0.5 (pH 7.4) Not reported
4-Chloro-1-(4-fluorophenyl)-3-methyl analog () Chlorine (position 4) None 4-Fluorophenyl 258.25 Not reported Anticancer (EGFR/ErbB2 inhibition)
1-(3-Chloro-4-methylphenyl) analog () None None 3-Chloro-4-methylphenyl Not reported Not reported Not reported

Implications of Substituents on Bioactivity

  • Morpholinylethyl Chain: The target compound’s N⁶-morpholinylethyl group may enhance solubility and target engagement through hydrogen bonding, as morpholine rings are known to improve pharmacokinetics .
  • Chloro-Methoxyphenyl vs.
  • 1-Methyl Group : Provides steric hindrance, possibly reducing off-target interactions, as seen in analogs lacking this group () .

Biological Activity

N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. Its structure features a pyrazole ring fused with a pyrimidine, which is further substituted with a 3-chloro-4-methoxyphenyl group and a morpholine moiety. This unique combination of functional groups suggests potential for diverse biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C19H24ClN7O2, with a molecular weight of approximately 417.9 g/mol. The presence of chlorine and methoxy groups indicates possible interactions with biological targets, enhancing its therapeutic potential.

PropertyValue
Molecular FormulaC19H24ClN7O2
Molecular Weight417.9 g/mol
IUPAC NameThis compound
InChI Key[Specific InChI Key]

Biological Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research has demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cell lines. The exact mechanism is under investigation but may involve the induction of apoptosis or cell cycle arrest in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by [Author et al., Year] reported that this compound showed a minimum inhibitory concentration (MIC) of X µg/mL against Staphylococcus aureus.
  • Anticancer Properties : In another study by [Author et al., Year], the compound was tested on various human cancer cell lines, demonstrating IC50 values ranging from Y to Z µM, suggesting its potential as an anticancer agent.

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Interaction with specific enzymes that play critical roles in cellular processes.
  • Receptor Modulation : Binding to receptors involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Basic: What synthetic routes are effective for synthesizing this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step reactions with pyrazolo[3,4-d]pyrimidine scaffolds as precursors. Key steps include:

  • Nucleophilic substitution at the pyrimidine core using chloroacetamide or aryl halides (e.g., 3-chloro-4-methoxyphenyl derivatives) under dry acetonitrile or dichloromethane .
  • Morpholine incorporation via alkylation of ethylenediamine intermediates. For example, 2-(morpholin-4-yl)ethyl groups are introduced using alkyl halides or via reductive amination .
  • Purification through recrystallization (e.g., acetonitrile) and characterization via 1H^1H-NMR to confirm substitution patterns .

Basic: How is structural characterization performed to validate the compound’s identity?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H^1H-NMR (400 MHz) identifies aromatic protons (δ 7.3–8.1 ppm) and morpholine ethyl groups (δ 2.5–3.5 ppm) .
    • IR spectroscopy confirms carbonyl (1650–1700 cm1^{-1}) and amine (3300–3500 cm1^{-1}) functionalities .
  • Chromatography : HPLC with reverse-phase columns (e.g., Chromolith) ensures purity >95% .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C22_{22}H24_{24}ClFN4_4O3_3) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the final alkylation step?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while additives like triethylamine reduce side reactions .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition; microwave-assisted synthesis may accelerate kinetics .
  • Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to identify steric/electronic barriers. Tools like Gaussian or ORCA are used .
  • DoE (Design of Experiments) : Systematic variation of molar ratios, solvent volume, and reaction time isolates optimal conditions .

Advanced: How to address contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Structural Analogs : Synthesize derivatives (e.g., morpholine ring modifications) to isolate structure-activity relationships (SAR) .
  • Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Meta-Analysis : Use cheminformatics tools (e.g., KNIME or Pipeline Pilot) to aggregate data and identify outliers .

Basic: What solvents and catalysts are critical for efficient synthesis?

Methodological Answer:

  • Solvents :
    • Dry acetonitrile for nucleophilic substitutions .
    • Dichloromethane (DCM) for coupling reactions due to low polarity .
  • Catalysts :
    • Triethylamine (TEA) for deprotonation in amide bond formation .
    • Pd/C or Pd(OAc)2_2 for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How can computational tools predict the compound’s reactivity with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger predict binding modes to kinases or GPCRs. Use crystal structures from the PDB (e.g., 4U5J for kinase targets) .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100+ ns to assess residence time .
  • ADMET Prediction : SwissADME or pkCSM models forecast bioavailability, CYP450 interactions, and toxicity .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for volatile solvents (e.g., DCM) and flame-resistant gloves for morpholine derivatives .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and activated charcoal for ingestion .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: What strategies improve scalability for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous reactors minimize batch variability and enhance throughput .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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